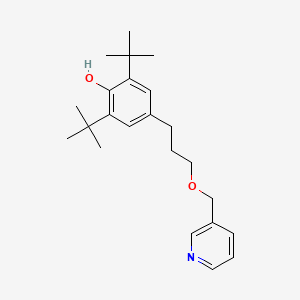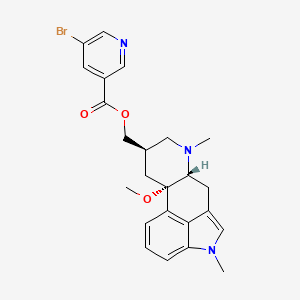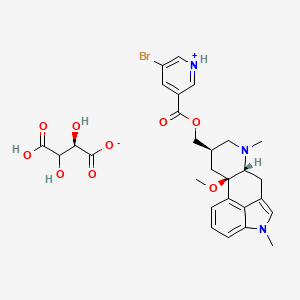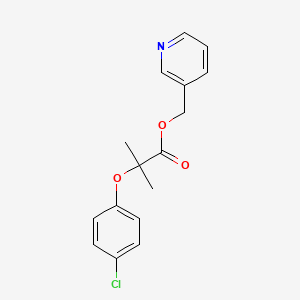
Raphanatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raphanatin: is a naturally occurring cytokinin, a class of phytohormones that play a crucial role in plant growth and development. Cytokinins are adenine derivatives and can be classified by their N6-side chain as isoprenoid or aromatic cytokinins. This compound is an isoprenoid cytokinin and is known for its role in delaying senescence and promoting cell division in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Raphanatin typically involves the glycosylation of trans-zeatin. This can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glucosyltransferases, which transfer a glucose moiety to trans-zeatin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to achieve the desired product .
Industrial Production Methods: : Industrial production of this compound is less common due to the complexity of the synthesis and the availability of natural sources. advancements in biotechnological methods, such as the use of genetically modified microorganisms, have shown promise in producing this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: : Raphanatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and function in plants.
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: : The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives. These products play significant roles in the regulation of plant growth and development .
Scientific Research Applications
Chemistry: : In chemistry, Raphanatin is used as a model compound to study the synthesis and reactivity of cytokinins. Its unique structure and properties make it an ideal candidate for various chemical analyses .
Biology: : In biological research, this compound is extensively studied for its role in plant physiology. It is known to delay senescence, promote cell division, and regulate various developmental processes in plants. Studies have shown that it can mimic the effects of active cytokinins in senescence assays and root growth experiments .
Medicine: : While its direct applications in medicine are limited, the study of this compound has provided insights into the broader field of cytokinin research. Understanding its mechanism of action and effects on plant cells can inform the development of cytokinin-based therapies for human diseases .
Industry: : In the agricultural industry, this compound is used to enhance crop yield and quality. Its ability to delay senescence and promote growth makes it a valuable tool for improving the productivity of various crops .
Mechanism of Action
Raphanatin exerts its effects by binding to cytokinin receptors in plant cells. This binding activates a signaling cascade that regulates gene expression and promotes various physiological processes. The molecular targets of this compound include histidine kinases and response regulators, which are key components of the cytokinin signaling pathway .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Raphanatin include trans-Zeatin, trans-Zeatin-9-glucoside, and other cytokinin-N-glucosides. These compounds share structural similarities and often exhibit overlapping biological activities .
Uniqueness: : The uniqueness of this compound lies in its specific glycosylation pattern, which influences its stability and activity in plants. Unlike other cytokinins, this compound has been shown to have distinct effects on the transcriptome and proteome of plants, highlighting its unique role in plant physiology .
Properties
CAS No. |
38165-56-9 |
|---|---|
Molecular Formula |
C16H23N5O6 |
Molecular Weight |
381.38 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)20-7-21(10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11-,12+,13-,16-/m1/s1 |
InChI Key |
HTDHRCLVWUEXIS-HNVSNYHQSA-N |
SMILES |
CC(=CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
Isomeric SMILES |
C/C(=C\CNC1=NC=NC2=C1N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
Appearance |
Solid powder |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-beta-D-glucopyranosylzeatin raphanatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(11S)-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B1678730.png)
![4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione](/img/structure/B1678732.png)











